molecular formula C13H10Cl2F18O2 B6310205 (E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane CAS No. 839682-75-6

(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane

Cat. No.: B6310205
CAS No.: 839682-75-6
M. Wt: 611.09 g/mol
InChI Key: AATDSWDHKNJARU-WXXKFALUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novec HFE-72DE Engineered Fluid is a product of 3M and is intended for heavy-duty cleaning and degreasing applications . It is a blend of methyl nonafluorobutyl ether (C4F9OCH3), ethyl nonafluorobutyl ether (C4F9OC2H5), and trans-1,2-dichloroethylene (t-DCE) . The high solvency and low toxicity make it an ideal replacement for ozone-depleting compounds, chlorinated solvents, and n-propyl bromide in many applications .


Molecular Structure Analysis

Novec HFE-72DE is a blend of three components: methyl nonafluorobutyl ether (C4F9OCH3), ethyl nonafluorobutyl ether (C4F9OC2H5), and trans-1,2-dichloroethylene (t-DCE) . Each of these components contributes to the overall properties of the fluid.


Physical and Chemical Properties Analysis

Novec HFE-72DE has a boiling point of 43°C, a liquid density of 1.28 g/ml, and a surface tension of 19 dynes/cm . It also has a Kauri-Butanol value of 52, indicating its solvency power .

Future Directions

While specific future directions for Novec HFE-72DE are not publicly available, there is a general trend in the industry towards finding replacements for ozone-depleting substances and compounds with high global warming potential . As such, Novec HFE-72DE, with its environmental advantages, is likely to see increased usage in the future.

Properties

IUPAC Name

(E)-1,2-dichloroethene;1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9O.C5H3F9O.C2H2Cl2/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13;1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;3-1-2-4/h2H2,1H3;1H3;1-2H/b;;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATDSWDHKNJARU-WXXKFALUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C/Cl)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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